molecular formula C12H23NO4 B562038 N-Boc-3-ethyl L-Norvaline CAS No. 35264-04-1

N-Boc-3-ethyl L-Norvaline

Cat. No. B562038
CAS RN: 35264-04-1
M. Wt: 245.319
InChI Key: IWFUADFCRJVRNH-VIFPVBQESA-N
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Description

N-Boc-3-ethyl L-Norvaline is a compound with the molecular formula C12H23NO4 and a molecular weight of 245.32 . It is a neat product and is used for research purposes .


Synthesis Analysis

The synthesis of this compound and related amino acids can be achieved through a divergent, enantioselective synthetic strategy . This involves the use of a common starting material, (S)-allylglycine, obtained by asymmetric transfer .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula CCC(CC)C@HOC©©C)C(=O)O .


Chemical Reactions Analysis

The N-Boc group in this compound is stable towards most nucleophiles and bases . Deprotection of the N-Boc group can be achieved using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .


Physical And Chemical Properties Analysis

This compound appears as a crystalline solid . It is soluble in Dichloromethane, Ethyl Acetate, and Methanol . It has a melting point of 88-90°C .

Scientific Research Applications

Chemical Synthesis and Modification

Research on various chemical compounds, including those with potential applications in healthcare, photocatalysis, and sensor technology, emphasizes the importance of chemical synthesis and modification for enhancing performance and utility. For instance, studies on (BiO)2CO3-based photocatalysts review fabrication and modification strategies to improve visible light-driven photocatalytic performance, highlighting the role of nanocomposites and doping in enhancing photocatalytic activity (Ni et al., 2016).

Pharmacological Applications

The pharmacological applications of chemical compounds are of great interest in drug development. Research into compounds like ethylmercury investigates their ability to cross biological barriers and their implications for health (Kern et al., 2019). This type of research is critical for understanding the bioavailability and potential therapeutic uses of new chemical entities, including N-Boc-3-ethyl L-Norvaline.

Material Science and Engineering Applications

The study of boron-containing compounds and their expanding medicinal potential in diagnosis, therapy, and as preventive tools demonstrates the wide-ranging applications of chemical compounds in material science and engineering (Soriano-Ursúa et al., 2014). These findings suggest that exploring the material properties of this compound could open up new applications in various fields.

Environmental and Bio-sensing Applications

Research on microbial fuel cells (MFCs) as biosensors for measuring biological oxygen demand (BOD) in wastewater highlights the utility of chemical and biological systems in environmental monitoring and protection (Sonawane et al., 2020). This suggests that compounds like this compound could potentially be studied for environmental sensing applications, given the right properties and modifications.

Safety and Hazards

The safety data sheet for N-Boc-3-ethyl L-Norvaline suggests that it should be stored at 4°C . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention . If ingested, do not induce vomiting and seek medical attention .

Mechanism of Action

Target of Action

N-Boc-3-ethyl L-Norvaline is known to target n-acetylornithine carbamoyltransferase and putative ornithine carbamoyltransferase . These enzymes play a crucial role in the urea cycle, which is essential for the detoxification and removal of nitrogenous wastes.

Mode of Action

It is believed to interact with its targets, leading to changes in the enzymatic activity of n-acetylornithine carbamoyltransferase and putative ornithine carbamoyltransferase . This interaction may alter the normal functioning of the urea cycle.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the urea cycle and the metabolism of amino acids, given its interaction with enzymes involved in these processes . The downstream effects of these alterations could potentially influence various physiological processes, including nitrogen waste removal and amino acid metabolism.

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. These may include pH, temperature, and the presence of other biochemical entities in the environment . .

properties

IUPAC Name

(2S)-3-ethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-6-8(7-2)9(10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWFUADFCRJVRNH-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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